

Navigating the Science of N-Nitroso Quinapril: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso Quinapril*

Cat. No.: *B12310862*

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N-Nitroso Quinapril, a nitrosamine impurity identified in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of significant regulatory and scientific scrutiny. Classified as a probable human carcinogen, the presence of this impurity at levels exceeding the acceptable daily intake (ADI) has led to voluntary recalls of quinapril products.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on **N-Nitroso Quinapril**, focusing on its genotoxic and mutagenic potential.

Executive Summary

Extensive research, including a pivotal study by Cheung et al. (2024), has demonstrated that **N-Nitroso Quinapril** is non-genotoxic and non-mutagenic in a battery of in vitro and in vivo assays.[7][8] This lack of genotoxic potential is attributed to the molecule's structural characteristics, specifically steric hindrance and branching at the α -position, which are predicted to inhibit the metabolic bioactivation necessary for nitrosamine-induced DNA damage.[7][8] Consequently, it has been proposed that **N-Nitroso Quinapril** can be controlled according to the International Council for Harmonisation (ICH) Q3B guidance for non-mutagenic impurities.[7][8]

In Vitro Genotoxicity and Mutagenicity Studies

A cornerstone of in vitro genetic toxicology testing is the bacterial reverse mutation assay, commonly known as the Ames test. This assay evaluates the ability of a substance to induce

mutations in various strains of *Salmonella typhimurium* and *Escherichia coli*.

Ames Assay

N-Nitroso Quinapril has been evaluated in the Ames test using a range of bacterial strains and metabolic activation systems. The results have consistently been negative, indicating a lack of mutagenic activity in this bacterial system.

Table 1: Summary of In Vitro Ames Assay Results for **N-Nitroso Quinapril**

Test System	Strains	Metabolic Activation	Concentration Range	Result	Reference
Bacterial Reverse Mutation Assay (Ames)	TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101	Without S9, 10% Rat S9, 10% Hamster S9	Up to 5000 μ g/plate	Negative	[9]

The Ames test for **N-Nitroso Quinapril** was conducted following established guidelines.

- **Bacterial Strains:** The tester strains *Salmonella typhimurium* (TA98, TA100, TA1535, TA1537) and *Escherichia coli* (WP2 uvrA pKM101) were used to detect different types of mutations (frameshift and base-pair substitutions).
- **Metabolic Activation:** The assay was performed with and without an exogenous metabolic activation system (S9 fraction from rat and hamster liver homogenates) to assess the mutagenicity of the parent compound and its metabolites.
- **Dose Levels:** A range of concentrations of **N-Nitroso Quinapril** was tested, typically up to a maximum of 5000 μ g/plate, unless limited by cytotoxicity.
- **Procedure:** The test compound, bacterial culture, and S9 mix (if applicable) were incubated together. The mixture was then plated on minimal glucose agar plates.
- **Scoring:** After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted. A substance is

considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity and Mutagenicity Studies

To assess the genotoxic potential in a mammalian system, a series of in vivo studies were conducted. These studies are critical for understanding the effects of a compound in a whole organism, including its absorption, distribution, metabolism, and excretion.

Liver Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Transgenic Rodent (TGR) Mutation Assays

TGR assays, such as the Big Blue® (cII) and Duplex Sequencing assays, are used to measure in vivo mutation frequency in various tissues of transgenic animals.

Table 2: Summary of In Vivo Genotoxicity and Mutagenicity Studies for **N-Nitroso Quinapril**

Assay	Species	Key Findings	Reference
Liver Comet Assay	Mouse	Non-genotoxic	[7][8]
Big Blue® (cII) Mutation Assay	Mouse	Non-mutagenic	[7][8]
Duplex Sequencing Assay	Mouse	Non-mutagenic	[7][8]

- Animal Model: Male Big Blue® (B6C3F1) mice were used.
- Dosing: Animals were administered **N-Nitroso Quinapril** orally for three consecutive days.
- Tissue Collection: Livers were harvested at specific time points after the final dose.
- Cell Isolation and Lysis: Hepatocytes were isolated and embedded in agarose on microscope slides. The cells were then lysed to remove membranes and cytoplasm, leaving

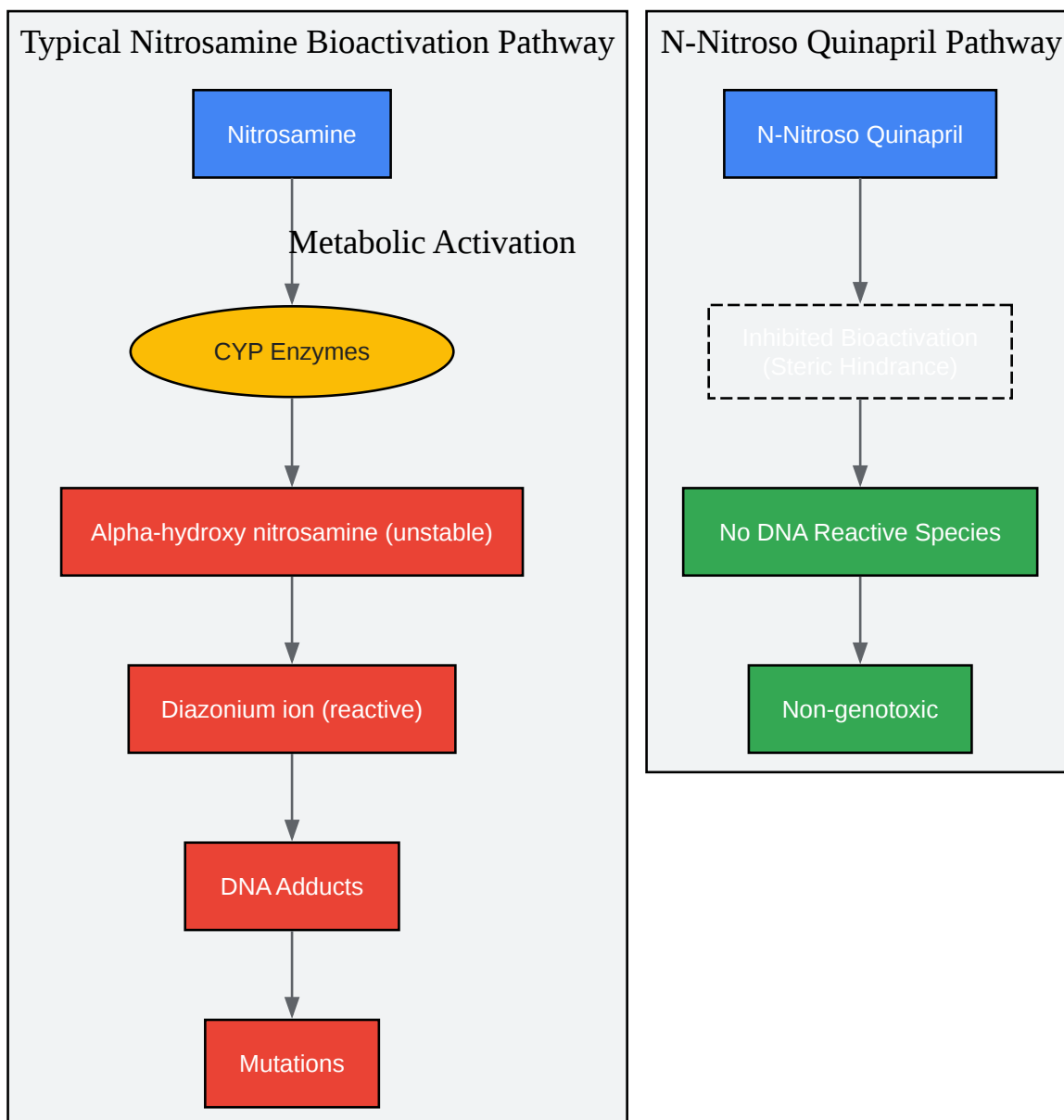
behind the nuclear DNA.

- Electrophoresis: The slides were subjected to electrophoresis, during which damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape.
- Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
- Animal Model: Male Big Blue® (B6C3F1) transgenic mice were used.
- Dosing: Mice were treated with **N-Nitroso Quinapril** daily for 28 days.
- Tissue Collection: Livers were collected at the end of the treatment period.
- DNA Extraction and Analysis: Genomic DNA was isolated from the liver tissue.
 - Big Blue® (cII) Assay: The cII transgene was recovered from the genomic DNA and packaged into bacteriophage. The phage was then used to infect E. coli, and mutations in the cII gene were scored.
 - Duplex Sequencing: This highly sensitive next-generation sequencing method was used to detect rare mutations in the genomic DNA.
- Data Interpretation: The mutant frequency in the treated groups was compared to that in the vehicle control group.

Signaling Pathways and Mechanism of Action

The primary mechanism of genotoxicity for most nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable α -hydroxy nitrosamines, which then break down to form highly reactive diazonium ions that can alkylate DNA, leading to mutations.

However, in the case of **N-Nitroso Quinapril**, computational modeling and experimental data suggest that this bioactivation pathway is inhibited. The steric hindrance and branching at the α -carbon position of the **N-Nitroso Quinapril** molecule are thought to prevent the necessary enzymatic hydroxylation, thereby blocking the formation of the DNA-reactive species.

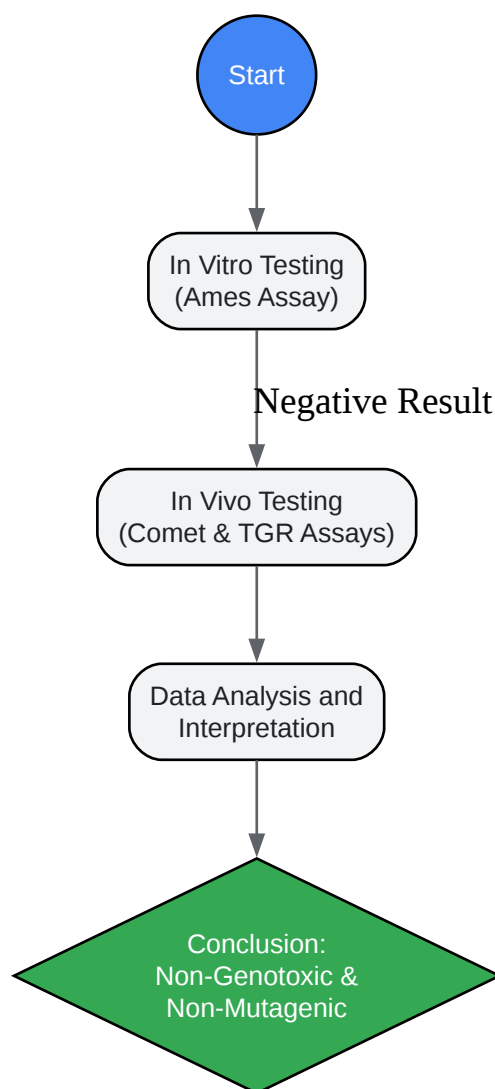


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Proposed mechanism of **N-Nitroso Quinapril**'s non-genotoxicity.

Experimental Workflows

The assessment of **N-Nitroso Quinapril**'s genotoxic potential followed a tiered approach, starting with in vitro assays and progressing to in vivo studies to confirm the findings in a whole-animal model.



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Genotoxicity assessment workflow for **N-Nitroso Quinapril**.

Conclusion

The comprehensive in vitro and in vivo data strongly support the conclusion that **N-Nitroso Quinapril** is not genotoxic or mutagenic. This is a significant finding that differentiates it from many other small, potent nitrosamines. The scientific evidence suggests that the structural features of the **N-Nitroso Quinapril** molecule prevent its metabolic activation into a DNA-reactive species. As such, the risk assessment for this specific nitrosamine impurity can be guided by the principles for non-mutagenic impurities, allowing for a higher acceptable intake limit compared to potent genotoxic nitrosamines. This case highlights the importance of a data-

driven, compound-specific approach to the risk assessment of nitrosamine drug substance-related impurities.

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